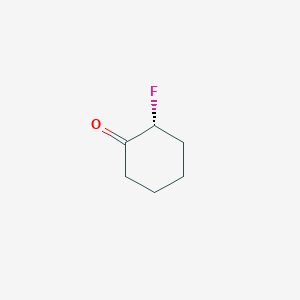

(R)-2-Fluorocyclohexanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (R)-2-Fluorocyclohexanone and related compounds can be achieved through various synthetic routes, including the Rh(I)-catalyzed [(3 + 2) + 1] cycloaddition, which is a novel method developed for synthesizing bicyclic cyclohexenones and cyclohexanones. This approach offers a new pathway for the construction of six-membered carbocycles, which are prevalent in natural products and pharmaceuticals (Jiao, L., Lin, M., Zhuo, L., & Yu, Zhi‐Xiang, 2010).

Molecular Structure Analysis

The molecular structure of (R)-2-Fluorocyclohexanone has been studied extensively, revealing insights into its conformational stability. The presence of the fluorine atom influences the molecule's three-dimensional structure, affecting its physical and chemical properties. Structural modifications in 2-fluorocyclohexanone were explored to understand the intramolecular interactions that govern its conformational equilibrium (Martins, F. A., Silla, J. M., & Freitas, M. P., 2017).

Chemical Reactions and Properties

(R)-2-Fluorocyclohexanone undergoes a range of chemical reactions, including nucleophilic substitution and Claisen rearrangement reactions. These transformations provide access to keto-alkenes bearing >CFCF3 units in mid-aliphatic chain positions, demonstrating the compound's versatility in organic synthesis (Cooper, J. A., Olivarès, C. M., & Sandford, G., 2001).

Scientific Research Applications

Conformational Analysis and Stability

Conformational Preferences

(R)-2-Fluorocyclohexanone exhibits distinct conformational preferences. In a study, it was found that the equatorial conformer is highly preferred in solution. This preference is influenced by the interaction of the fluorine atom with other molecular groups, which affects the macroscopic properties of 2-fluoro ketones (Silva et al., 2014).

Impact of Structural Modifications

The introduction of endocyclic oxygen in 2-fluorocyclohexanone to create 3-fluorodihydro-2H-pyran-4(3H)-one was expected to alter its conformational equilibrium. However, only minor changes in conformational populations were observed, influenced by hyperconjugation and dipolar repulsion (Martins et al., 2017).

properties

IUPAC Name |

(2R)-2-fluorocyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYOFTVCYSPHPG-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=O)[C@@H](C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-fluorocyclohexan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2488100.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2488111.png)

![Tert-butyl 3-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate](/img/structure/B2488113.png)

![6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride](/img/structure/B2488114.png)

![N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide](/img/structure/B2488116.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2488119.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)